LH 21 was developed as an analog of Rimonabant, a previously used anti-obesity medication that was withdrawn from the market due to adverse psychological effects. The compound's classification highlights its function as a peripheral cannabinoid receptor antagonist with a specific focus on metabolic regulation without significant central nervous system penetration. Its structure allows it to interact selectively with the CB1 receptor, influencing metabolic pathways related to feeding behavior and energy balance.
The synthesis of LH 21 involves several key steps that utilize advanced organic chemistry techniques. The process can be summarized as follows:
The molecular structure of LH 21 can be described in detail:
The three-dimensional conformation can be analyzed using computational methods such as molecular docking studies, which provide insights into how LH 21 fits into the CB1 receptor binding site.
LH 21 participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action for LH 21 primarily revolves around its antagonistic effects on CB1 receptors:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm purity and structural integrity.
LH 21 has potential applications in various scientific fields:
Cannabinoid receptor type 1 (CB1) is a G protein-coupled receptor abundantly expressed in the brain and peripheral tissues, including adipose tissue, liver, pancreas, and skeletal muscle. Its activation by endocannabinoids like anandamide and 2-AG modulates synaptic strength and neurotransmitter release, influencing energy homeostasis and reward pathways [2] [6]. In obesity, CB1 receptor overactivation occurs in adipose tissue, driving dysregulation of adipokine secretion (e.g., elevated leptin and lipocalin-2), insulin resistance, and inflammation [1] [10]. Central CB1 receptors in hypothalamic nuclei regulate appetite and food intake, while those in limbic circuits influence anxiety and motivation [2] [5]. This dual role made CB1 a compelling target for obesity pharmacotherapy, but central antagonism risked psychiatric side effects, necessitating tissue-specific strategies [10].
LH-21 (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole) emerged in the mid-2000s as a structurally novel compound designed to antagonize CB1 receptors with limited blood-brain barrier penetration. Synthesized as a triazole derivative, it was initially characterized as a neutral antagonist – binding CB1 without intrinsic inverse agonist activity – based on ex vivo tissue assays [3] [8]. This contrasted with first-generation CB1 blockers like rimonabant, which acted as inverse agonists, suppressing constitutive receptor activity [3] [10]. The rationale for LH-21’s development centered on exploiting peripheral CB1 receptors to avoid neuropsychiatric effects. Early studies reported low brain penetrance after intraperitoneal administration in rats, suggesting its metabolic effects could be mediated via peripheral tissues [8] [12].
Table 1: Key Pharmacological Characteristics of LH-21
Property | Reported Findings | References |
---|---|---|
CB1 Receptor Affinity | IC₅₀: ~630-690 nM (human/rat CB1); Low micromolar range for CB2 | [3] [7] |
Functional Activity | Controversial: Neutral antagonist in ex vivo assays; Inverse agonist in cAMP assays | [3] [7] |
Brain Penetrance | Initially described as low; Later studies detected brain distribution in mice/rats | [5] [7] |
Primary Target Tissues | Adipose tissue, liver, pancreas, vasculature | [1] [5] |
The withdrawal of the centrally active inverse agonist rimonabant in 2008 due to depression and anxiety risks created an urgent need for safer CB1-targeting strategies [10]. LH-21 represented a critical candidate in this "post-rimonabant" era for two reasons:
Subsequent research revealed complexities: LH-21 displayed inverse agonist properties in cell-based cAMP assays [3] [7], and later pharmacokinetic studies confirmed some brain distribution [5] [7]. Despite this, its metabolic and behavioral profiles diverged significantly from rimonabant, reigniting interest in its mechanisms. Studies demonstrated that LH-21 improved glucose tolerance, reduced inflammation, and lowered blood pressure in obese rodent models without consistent suppression of appetite or induction of anxiety – effects attributed partly to its modulation of adipose-derived adipokines (e.g., lipocalin-2, leptin) and peripheral inflammatory pathways [1] [5] [8].
Table 2: Metabolic Effects of LH-21 in Preclinical Models of Obesity/Diabetes
Model | Treatment Regimen | Key Metabolic Outcomes | Behavioral Outcomes | References |
---|---|---|---|---|
KKAy Mice (Genetic) | 3 mg/kg, 3 weeks | ↓ Body weight, ↓ WAT mass, ↓ Blood pressure, ↑ Glucose tolerance, ↓ Lipocalin-2/leptin | Not reported | [1] |
DIO Mice (HFD) | 3 mg/kg, 2 weeks | ↔ Body weight/food intake, ↑ Glucose handling, ↓ Fasting insulin, ↓ Liver inflammation | Acute anxiolysis; No locomotion changes | [5] |
Zucker Rats (Genetic) | 3 mg/kg, chronic | ↓ Food intake, ↔ Hypertriglyceridemia/Hypercholesterolemia, ↔ Hepatic steatosis | Not reported | [8] |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: